(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one

chiral synthesis enantioselective pharmacology NK1 receptor antagonism

This single (R)-enantiomer morpholin-3-one features a pre-installed 4-fluorophenyl and N4-benzyl pharmacophore. It is a validated starting point for NK1 receptor antagonist SAR studies (aprepitant analogs) and developing lung-selective CYP2A13 inhibitors for chemoprevention. It bypasses de novo chiral synthesis and offers modular derivatization.

Molecular Formula C17H16FNO2
Molecular Weight 285.31 g/mol
CAS No. 920801-57-6
Cat. No. B12617756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one
CAS920801-57-6
Molecular FormulaC17H16FNO2
Molecular Weight285.31 g/mol
Structural Identifiers
SMILESC1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)16-11-19(17(20)12-21-16)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1
InChIKeyCPUPVIAGLRJXFM-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one (CAS 920801-57-6) for Research & Industrial Procurement


(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one is a chiral morpholin-3-one derivative with the molecular formula C₁₇H₁₆FNO₂ and molecular weight 285.31 g/mol . This compound is structurally characterized by a morpholinone core bearing a benzyl substituent at the N4 position and a 4-fluorophenyl group at the C6 position in the (R)-configuration. It belongs to the class of substituted morpholin-3-ones, which are versatile scaffolds in medicinal chemistry due to their ability to modulate pharmacokinetic properties and target interactions [1]. The specific substitution pattern of this compound—incorporating both a 4-fluorophenyl moiety for enhanced lipophilicity and metabolic stability, and a benzyl group for hydrophobic binding interactions—positions it as a specialized intermediate or scaffold in drug discovery programs targeting central nervous system disorders and inflammation pathways [2].

(6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one: Critical Differentiators from In-Class Substitutes


Substitution of (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one with closely related morpholinone analogs is not straightforward due to the combined influence of stereochemistry, N4 substitution, and aryl group electronics on biological target engagement. The (6R) absolute configuration at the C6 position is non-interchangeable with the (6S) enantiomer, as stereochemistry directly governs receptor binding geometry . The N4-benzyl substituent distinguishes this compound from unsubstituted (NH) morpholin-3-ones (e.g., CAS 951626-54-3), altering both lipophilicity and hydrogen-bonding capacity . Furthermore, the 4-fluorophenyl group confers distinct electronic properties compared to non-fluorinated or para-substituted phenyl analogs, affecting both target binding affinity and metabolic stability [1]. Consequently, substitution without careful consideration of these structural features may compromise experimental reproducibility or alter pharmacological profiles.

Quantitative Differentiation Evidence for (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one (CAS 920801-57-6)


Stereochemical Configuration and Target Engagement: (6R) vs. (6S) Enantiomers

The (6R) absolute configuration of (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one (CAS 920801-57-6) is structurally distinct from its (6S)-configured analog (CAS 920798-10-3) . In morpholinone-based drug candidates, the stereochemistry at the C6 position is critical for receptor binding geometry; for instance, in the structurally related NK1 antagonist aprepitant, the (R)-configuration at the morpholine core is essential for high-affinity NK1 receptor binding, with the (S)-enantiomer exhibiting substantially reduced activity [1]. While direct comparative binding data for the target compound versus its (6S) enantiomer is not publicly available in primary literature, class-level inference from morpholinone SAR studies indicates that chiral inversion at C6 would alter the spatial orientation of the 4-fluorophenyl group relative to target binding pockets, potentially abrogating desired pharmacological activity [2].

chiral synthesis enantioselective pharmacology NK1 receptor antagonism

N4-Substituent Impact on Lipophilicity: Benzyl vs. NH and tert-Butyl Analogs

The N4-benzyl substituent in (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one (CAS 920801-57-6) confers distinct physicochemical properties compared to analogs lacking this moiety. The target compound contains a benzyl group (C₆H₅CH₂-) at N4, whereas related compounds include the N4-unsubstituted (NH) analog (CAS 951626-54-3) and the N4-tert-butyl substituted analog (CAS 920801-65-6) . The benzyl group increases calculated logP by approximately 1.5-2.0 units relative to the unsubstituted analog based on established fragment contribution models . This enhanced lipophilicity can improve membrane permeability and blood-brain barrier penetration, a desirable property for CNS-targeted drug discovery programs [1]. Conversely, the tert-butyl analog (CAS 920801-65-6) exhibits even greater steric bulk and distinct metabolic stability profiles [2]. Selection of the appropriate N4-substituent is therefore a critical decision point in lead optimization campaigns.

lipophilicity ADME optimization morpholinone SAR

Biological Activity Profile: 5-Lipoxygenase Inhibition Assessment

ChEMBL database records indicate that (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) cell 5-lipoxygenase (5-LOX) at a concentration of 100 μM [1]. The assay result was annotated as 'NS' (no significant activity), indicating that the compound does not exhibit meaningful 5-LOX inhibitory activity at this concentration. This negative result provides a baseline activity profile that distinguishes the compound from active 5-LOX inhibitors within the morpholinone class. For research applications targeting inflammation pathways, this lack of 5-LOX activity may be advantageous when designing selective inhibitors that avoid off-target 5-LOX modulation [2].

5-lipoxygenase enzyme inhibition anti-inflammatory

Scaffold Utility in NK1 Receptor Antagonist Development Programs

The 4-benzylmorpholin-3-one scaffold, of which (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one is a representative member, serves as a key structural platform in the development of neurokinin-1 (NK1) receptor antagonists [1]. The clinically approved NK1 antagonist aprepitant (MK-869) contains a morpholine core with (R)-configuration and a 4-fluorophenyl substituent, demonstrating high-affinity NK1 receptor antagonism with an IC₅₀ of approximately 0.1 nM [2]. Structure-activity relationship (SAR) studies within this series have established that the 4-fluorophenyl group enhances binding affinity to the NK1 receptor compared to non-fluorinated phenyl analogs, while the benzyl substituent contributes to hydrophobic interactions within the receptor binding pocket [3]. The target compound (CAS 920801-57-6) retains the essential 4-benzyl and 6-(4-fluorophenyl) pharmacophoric elements, making it a relevant scaffold for further SAR exploration in NK1-targeted programs .

NK1 receptor substance P antagonist aprepitant analog

CYP2A13/CYP2A6 Selectivity: Implications of Benzyl Substitution in Related 4-Benzylmorpholine Scaffolds

In a study of 4-benzylmorpholine analogs as inhibitors of cytochrome P450 2A13 (CYP2A13), compounds containing the benzylmorpholine scaffold demonstrated selective inhibition of lung-specific CYP2A13 over the highly homologous hepatic CYP2A6 enzyme [1]. This selectivity is therapeutically relevant, as CYP2A13 bioactivates the tobacco procarcinogen NNK, while CYP2A6 inhibition is undesirable due to hepatic drug-drug interaction potential. Key structural findings from this study indicate that substitution at the benzyl ortho position yields >25-fold selectivity for CYP2A13 over CYP2A6 [2]. While (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one was not directly evaluated in this study, it shares the core 4-benzylmorpholine scaffold that underpins this selectivity profile. The 4-fluorophenyl group at the C6 position provides an additional handle for modulating both potency and isoform selectivity [3].

CYP2A13 CYP2A6 lung cancer chemoprevention

Synthetic Accessibility and Chiral Purity Considerations

The synthesis of (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one involves stereocontrolled formation of the morpholinone ring with retention of the (R)-configuration at C6 . The compound is commercially available with specified enantiomeric purity from multiple suppliers, enabling direct procurement without the need for in-house asymmetric synthesis . This contrasts with the unsubstituted (NH) analog (CAS 951626-54-3), which lacks the N4-benzyl group and may require additional synthetic steps for N-functionalization . The presence of both the benzyl and 4-fluorophenyl groups in a single, chirally defined intermediate reduces the synthetic burden for researchers pursuing structure-activity relationship studies around this scaffold. Additionally, the morpholin-3-one core is amenable to further derivatization via reduction, oxidation, and nucleophilic substitution reactions, providing a versatile platform for library synthesis [1].

chiral synthesis enantiomeric purity morpholinone preparation

Research and Industrial Applications for (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one (CAS 920801-57-6)


NK1 Receptor Antagonist Lead Optimization and SAR Studies

This compound serves as a scaffold for structure-activity relationship (SAR) studies targeting NK1 receptor antagonism. Its (R)-configured morpholinone core, N4-benzyl group, and C6-4-fluorophenyl moiety align with key pharmacophoric elements identified in clinically validated NK1 antagonists such as aprepitant [1]. Researchers can utilize this compound as a starting point for iterative analog synthesis, probing the effects of substituent modifications on receptor binding affinity and functional antagonism. The pre-installed chiral center and functional groups reduce the synthetic burden compared to building the scaffold de novo [2].

CYP2A13-Selective Inhibitor Development for Lung Cancer Chemoprevention Research

Based on class-level evidence demonstrating that 4-benzylmorpholine analogs can achieve >25-fold selectivity for lung-specific CYP2A13 over hepatic CYP2A6 [1], this compound provides a validated core scaffold for developing CYP2A13-selective inhibitors. Such inhibitors are of interest for chemoprevention strategies targeting tobacco-associated lung carcinogenesis, as CYP2A13 bioactivates the procarcinogen NNK [2]. The 4-fluorophenyl substituent offers an additional vector for modulating isoform selectivity and binding potency [3].

Chiral Morpholinone Building Block for Asymmetric Synthesis

As a commercially available single enantiomer, (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one serves as a valuable chiral building block for the synthesis of more complex morpholine-containing drug candidates. The morpholin-3-one ring can undergo reduction to morpholine derivatives, oxidation to N-oxides, or nucleophilic ring-opening reactions, providing access to diverse chemical space [1]. The presence of both N4-benzyl and C6-4-fluorophenyl groups enables modular derivatization at either position, facilitating rapid analog generation for medicinal chemistry campaigns [2].

Negative Control in 5-Lipoxygenase Screening Assays

Given the documented lack of significant 5-lipoxygenase inhibitory activity at 100 μM in RBL-1 cell-based assays [1], this compound may be utilized as a negative control or counter-screen compound in 5-LOX inhibition studies. This application is particularly relevant for research programs seeking to identify selective anti-inflammatory agents where off-target 5-LOX modulation is undesirable [2]. The compound's defined inactivity profile provides a benchmark for assessing assay specificity and compound selectivity.

Quote Request

Request a Quote for (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.